L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-
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Overview
Description
L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is a complex peptide composed of five amino acids: L-histidine, L-asparagine, L-tyrosine, L-tryptophan, and L-isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino groups can be modified through nucleophilic substitution reactions using alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: DTT, TCEP.
Substitution: Alkylating agents like iodoacetamide.
Major Products Formed
Oxidation: Oxidized tyrosine and tryptophan derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Alkylated peptide derivatives.
Scientific Research Applications
L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, the histidine residue can act as a proton donor or acceptor, influencing enzyme catalysis. The tryptophan residue can participate in hydrophobic interactions, stabilizing protein structures.
Comparison with Similar Compounds
Similar Compounds
- L-Histidine, L-asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-
- L-Histidine, L-asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-
- L-Histidine, L-asparaginyl-L-tyrosyl-L-asparaginyl-L-methionyl-
Uniqueness
L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of tryptophan and tyrosine residues allows for unique interactions with proteins and enzymes, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
335197-32-5 |
---|---|
Molecular Formula |
C36H45N9O8 |
Molecular Weight |
731.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C36H45N9O8/c1-3-19(2)31(35(51)44-29(36(52)53)14-22-17-39-18-41-22)45-34(50)28(13-21-16-40-26-7-5-4-6-24(21)26)43-33(49)27(12-20-8-10-23(46)11-9-20)42-32(48)25(37)15-30(38)47/h4-11,16-19,25,27-29,31,40,46H,3,12-15,37H2,1-2H3,(H2,38,47)(H,39,41)(H,42,48)(H,43,49)(H,44,51)(H,45,50)(H,52,53)/t19-,25-,27-,28-,29-,31-/m0/s1 |
InChI Key |
BWQGECRITGXIKN-OIUSUURASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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